molecular formula C18H21N3O3S B11028899 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11028899
M. Wt: 359.4 g/mol
InChI Key: COPCGXAAINASNH-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a thiadiazole ring, a methoxyphenyl group, and a tetrahydropyran ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the cyclopropyl group and the methoxyphenyl group through various substitution reactions. The final step includes the formation of the tetrahydropyran ring and the carboxamide group under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to specific domains, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-nitrophenyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide stands out due to the presence of the methoxyphenyl group, which imparts unique electronic and steric properties

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C18H21N3O3S/c1-23-14-6-4-13(5-7-14)18(8-10-24-11-9-18)16(22)19-17-21-20-15(25-17)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3,(H,19,21,22)

InChI Key

COPCGXAAINASNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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